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Compound of Interest

Compound Name:
2-Chloro-4-(methylamino)benzoic

acid

CAS No.: 3975-62-0

Cat. No.: B123230

Get Quote

Executive Summary & Physicochemical Context
2-Chloro-4-(methylamino)benzoic acid (CAS: 3975-62-0) is a bifunctional aromatic building

block. Its solubility behavior is governed by the interplay between the ionizable carboxylic acid,

the hydrogen-bond-donating secondary amine, and the lipophilic chloro-substituted phenyl ring.
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Property Value (Predicted/Approx.) Impact on Solubility

Molecular Formula

Moderate molecular weight (

) favors solubility in organic

solvents.

pKa (Acid)

The ortho-chloro group

enhances acidity (inductive

effect) relative to benzoic acid (

), reducing water solubility at

low pH.

pKa (Base)

The para-methylamino group is

weakly basic due to

conjugation with the ring;

protonation occurs only in

strong acids.

LogP

Indicates moderate

lipophilicity; predicts poor

water solubility but good

affinity for polar organic

solvents.

Solubility Landscape: DMSO vs. Methanol[1]
Dimethyl Sulfoxide (DMSO)
Status:High Solubility (

estimated) Primary Use: Stock solution preparation for biological assays, NMR spectroscopy.

Mechanistic Insight: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong hydrogen bond acceptor (sulfoxide oxygen).

Interaction: The sulfoxide oxygen accepts hydrogen bonds from both the carboxylic acid
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and the secondary amine

.

Pi-Pi Stacking: DMSO disrupts the intermolecular

stacking of the aromatic rings, preventing aggregation and stabilizing the monomeric form
of the solute.

Protocol Note: Due to high solubility, dissolution is typically exothermic. Add solvent slowly to

prevent localized heating which could degrade the methylamino moiety.

Methanol (MeOH)
Status:Moderate to High Solubility (Temperature Dependent) Primary Use: Recrystallization,

purification, chromatographic mobile phase.

Mechanistic Insight: Methanol is a polar protic solvent.

Ambient Temperature (

): Solubility is moderate (

). The crystalline lattice energy competes with solvation.

Reflux (

): Solubility increases drastically. The entropy gain at higher temperatures overcomes the
lattice energy.

Purification Strategy: This temperature dependence makes Methanol (or MeOH/Water

mixtures) the ideal solvent system for recrystallization. Impurities remain in solution upon

cooling, while the target acid crystallizes out.

Comparative Solubility Matrix
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Solvent Solubility @ Solubility @
Reflux

Primary
Interaction

Application

DMSO Very High N/A (High BP)
Dipole-Dipole, H-

Bond Acceptor

Stock Solutions,

NMR

Methanol Moderate High
H-Bond

Donor/Acceptor
Recrystallization

Water Very Low Low

Hydrophobic

Effect

(Repulsion)

Anti-solvent

(Precipitation)

Experimental Protocols for Solubility Determination
Since exact batch-specific values vary, the following Standard Operating Procedures (SOPs)

are recommended to determine the precise solubility for your specific lot.

Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate solubility method.
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Start: Solubility Determination

Sample Quantity Available?

> 100 mg: Gravimetric Method

High Availability

< 10 mg: Kinetic/HPLC Method

Precious Sample

1. Saturate Solvent at T (24h) 1. Add Excess Solid to Solvent

2. Filter Supernatant

3. Evaporate & Weigh Residue

Calculate Solubility (mg/mL)

2. Agitate (Shake Flask) 24-48h

3. Filter & Dilute

4. Quantify via HPLC-UV

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b123230/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-of-2-chloro-4-methylamino-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123230?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Decision tree for selecting Gravimetric vs. HPLC methods based on sample

availability.

Protocol A: Equilibrium Solubility (HPLC Method)
Recommended for precise thermodynamic data.

Preparation: Add excess 2-Chloro-4-(methylamino)benzoic acid (

) to

of solvent (DMSO or MeOH) in a borosilicate glass vial.

Equilibration: Agitate at controlled temperature (

) for 24–48 hours using a thermomixer.

Filtration: Pass the suspension through a

PTFE syringe filter (pre-saturated to prevent adsorption).

Quantification:

Dilute the filtrate

with mobile phase (e.g., Acetonitrile/Water).

Inject into HPLC (C18 Column, UV detection @

).

Calculate concentration against a 5-point calibration curve.

Protocol B: Dynamic Solubility (Visual/Laser Method)
Recommended for rapid process development.

Setup: Place a known mass of solute in a reactor with a turbidity probe or focused beam

reflectance measurement (FBRM).

Titration: Add solvent in small aliquots while monitoring turbidity.
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Endpoint: The point where turbidity drops to baseline indicates complete dissolution.

Calculation:

.

Process Implications & Applications
Recrystallization Strategy
The differential solubility in Methanol (hot vs. cold) and Water (anti-solvent) drives the

purification logic.

Solvent System: Methanol/Water (

or

).

Procedure: Dissolve crude acid in boiling Methanol. Filter hot to remove insoluble salts.

Slowly add warm water until turbidity just appears. Cool to

.

Outcome: The 2-Chloro-4-(methylamino)benzoic acid precipitates as high-purity needles;

polar impurities remain in the mother liquor.

Stock Solution Stability in DMSO
While highly soluble, amino-benzoic acids can undergo oxidative degradation or N-methylation

(if methyl iodide traces are present) in solution over time.

Storage: Store DMSO stocks at

, protected from light and moisture (DMSO is hygroscopic; water intake reduces solubility).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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